molecular formula C8H18N2O B1217089 Octanohydrazide CAS No. 6304-39-8

Octanohydrazide

Cat. No. B1217089
CAS RN: 6304-39-8
M. Wt: 158.24 g/mol
InChI Key: VMUZVGRNTPFTKE-UHFFFAOYSA-N
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Description

Hydrazides and their derivatives are significant in the field of chemistry due to their versatility in forming a plethora of compounds with varied applications. These compounds serve as key intermediates in the synthesis of heterocycles, coordination compounds, and for their applications in materials science.

Synthesis Analysis

Hydrazides are typically synthesized through the reaction of carboxylic acids or their derivatives with hydrazine. The synthesis process can vary depending on the specific hydrazide being produced. For instance, carbohydrazide is prepared by reacting dimethyl carbonate with hydrazine hydrate (Zhang, Zhang, & Yu, 2006).

Molecular Structure Analysis

The molecular structure of hydrazides can be determined using X-ray crystallography, revealing key aspects such as bond lengths, angles, and overall geometry. For example, the molecular structure of carbohydrazide was elucidated through single crystal X-ray diffraction (Zhang, Zhang, & Yu, 2006).

Chemical Reactions and Properties

Hydrazides undergo various chemical reactions, including cyclocondensation to form heterocyclic compounds. They are precursors in reactions leading to the construction of heterocycles such as thiadiazole, oxadiazole, and other fused heterocycles (Hosseini & Bayat, 2018).

Physical Properties Analysis

The physical properties of hydrazides, such as solubility, melting point, and boiling point, can be determined experimentally. Molecular dynamics simulations have been used to study the structures of related compounds, providing insights into their physical behaviors (MacCallum & Tieleman, 2002).

Chemical Properties Analysis

The chemical properties of hydrazides, including reactivity, stability, and their ability to form various chemical bonds and structures, are crucial for their application in synthetic chemistry. For instance, oxalyl dihydrazide exhibits polymorphism, showing multiple hydrogen-bonding opportunities, which is significant for understanding its chemical behavior (Ahn, Guo, Kariuki, & Harris, 2006).

Scientific Research Applications

  • Pharmaceuticals

    • Octanohydrazide could be used in the pharmaceutical industry. Although the specific applications are not detailed, it’s possible that it could be used in drug formulation or delivery, similar to other chemical compounds .
  • Agriculture

    • While specific applications of Octanohydrazide in agriculture are not mentioned, it’s plausible that it could be used in the development of agrochemicals or as a component in advanced farming technologies .
  • Materials Science

    • Octanohydrazide might find use in materials science. For instance, it could be used in the development of new materials with unique properties .
  • Chemistry

    • Octanohydrazide could be used in the field of chemistry . Although the specific applications are not detailed, it’s possible that it could be used in the development of new chemical compounds or in the study of molecular structures .
  • Environmental Science

    • Octanohydrazide could potentially be used in environmental science . For instance, it could be used in the study of environmental pollutants or in the development of new methods for environmental analysis .

Safety And Hazards

Octanohydrazide can cause eye irritation and may be harmful if swallowed . It is advised to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

Relevant Papers

There are several papers that could be relevant to Octanohydrazide, although they may not specifically mention this compound. For instance, one paper discusses the future directions of metal-organic frameworks , another paper provides a perspective on lignin oxidation , and another discusses the future directions of chemical theory and computation . These papers could provide valuable context and background information for understanding Octanohydrazide and its potential applications.

properties

IUPAC Name

octanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H18N2O/c1-2-3-4-5-6-7-8(11)10-9/h2-7,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUZVGRNTPFTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064218
Record name Octanoic acid hydrazide
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Octanoic acid hydrazide

CAS RN

6304-39-8
Record name Octanoic hydrazide
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Record name Octanoic acid hydrazide
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Record name Octanoic acid hydrazide
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Record name Octanoic acid hydrazide
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Record name Octanoic acid, hydrazide
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Record name Octanoic acid hydrazide
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Record name Octanohydrazide
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Synthesis routes and methods

Procedure details

Production of the spacer-gel derivative: Ethyl caprylate was converted into the corresponding hydrazide by hydrazinolysis, by initially admixing 10 ml. of this ethyl ester with 10 ml. of 98% hydrazine hydrate. Ethanol (22 ml.) was added as solvent, until the reaction mixture cleared, following which the solution was left at room temperature for 15 hours. The crystallized out resulting caprylhydrazide was filtered off and washed with ice water and then with aqueous methanol (1:1) of room temperature.
Quantity
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[Compound]
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hydrazide
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[Compound]
Name
ethyl ester
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Reaction Step Three
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Quantity
22 mL
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solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Einarsson, B Flehmig - Journal of virological methods, 1984 - Elsevier
Chromatography of plasma containing hepatitis B virus and partially purified viral antigens on a Hydrophobic gel derivative (octanohydrazide-Sepharose 4B) revealed that HbsAg and …
Number of citations: 5 www.sciencedirect.com
C Zhan, G Zhang, D Zhang - Journal of Photochemistry and Photobiology A …, 2018 - Elsevier
… silole-A and n-octanohydrazide by utilizing the aggregation induced emission feature of silole compounds and the chemical reaction between KA and n-octanohydrazide. The ensemble …
Number of citations: 4 www.sciencedirect.com
M Einarsson, S Iwarson, L Smallwood, P Snoy… - …, 1987 - Wiley Online Library
… A well‐defined hepatitis B virus (HBV) inoculum was added to a factor IX preparation and this preparation was subjected to chromatography with octanohydrazide‐Sepharose 4B at a …
Number of citations: 6 onlinelibrary.wiley.com
M Einarsson, JJ Morgenthaler - Virus Inactivation in Plasma Products, 1989 - karger.com
… AF IX preparation was 'spiked' with HIV, then run over a 1.6 x 5 cm column packed with octanohydrazide-Sepharose 4B, equilibrated with 0.75 mol/1 NH4HCO3. HIV was undetectable …
Number of citations: 5 karger.com
M Einarsson, AM Prince, B Brotman - Scandinavian journal of …, 1985 - Taylor & Francis
… 6x5 ern) with octanohydrazide-Sepharose 4B equilibrated in 0.75 rnol/l ammonium … The estimated titre of NANB prior to chromatography on octanohydrazide-Sepharose 4B was ;;>\02 …
Number of citations: 10 www.tandfonline.com
PM MANNUCCI, M MORFINI, L GATTI… - Annals of internal …, 1985 - acpjournals.org
… One manufacturer has added hydrophobic interaction chromatography on octanohydrazide-… step based on hydrophobic interaction chromatography (octanohydrazideSepharose 4 B) (4)…
Number of citations: 18 www.acpjournals.org
M Hacking, F Van Rantwijk, RA Sheldon - Journal of Molecular Catalysis B …, 2001 - Elsevier
… acid were quantitatively transformed into octanohydrazide by an excess of hydrazine in the … surprise, that the initially formed octanohydrazide was slowly but steadily transformed into N,…
Number of citations: 26 www.sciencedirect.com
J Tsuji, T Nagashima, NT Qui, H Takayanagi - Tetrahedron, 1980 - Elsevier
… The reaction of octanohydrazide was carried out in THF containing CuClz and pytx&hne (1:S:S) under nitrogen atmosphere at room temperature and the corresponding octanamide was …
Number of citations: 46 www.sciencedirect.com
M Hacking, F Van Rantwijk, RA Sheldon - Journal of Molecular Catalysis B …, 2000 - Elsevier
… )propanoylhydrazine (4) were synthesised as reference compounds from 1.0 g racemic or (2,S)-2-(4-isobutylphenyl)propionyl chloride (4.45 mmol), 750 mg octanohydrazide (4.75 mmol…
Number of citations: 15 www.sciencedirect.com
K Andjelković, M Šumar… - Journal of thermal …, 2001 - akjournals.com
Results of our research on synthesis and characterization of complexes with acylhydrazone derivatives are described in this review paper. Structural characterization of newly …
Number of citations: 35 akjournals.com

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